molecular formula C14H13N3O4S3 B12191272 N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12191272
M. Wt: 383.5 g/mol
InChI Key: YDZJSUPRGJDMAN-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, an oxathiine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, including the formation of the thiadiazole and oxathiine rings. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process while maintaining product quality. These methods are designed to be efficient and cost-effective, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and oxathiine derivatives, such as:

Uniqueness

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13N3O4S3

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C14H13N3O4S3/c1-22-14-17-16-13(23-14)15-12(18)10-11(9-5-3-2-4-6-9)24(19,20)8-7-21-10/h2-6H,7-8H2,1H3,(H,15,16,18)

InChI Key

YDZJSUPRGJDMAN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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